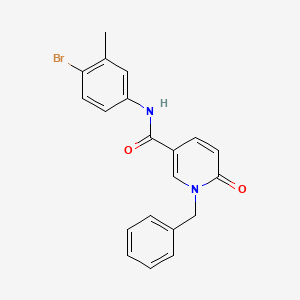

1-benzyl-N-(4-bromo-3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

1-benzyl-N-(4-bromo-3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a benzyl group, a bromomethylphenyl group, and a dihydropyridine ring with a carboxamide functionality. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name |

1-benzyl-N-(4-bromo-3-methylphenyl)-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN2O2/c1-14-11-17(8-9-18(14)21)22-20(25)16-7-10-19(24)23(13-16)12-15-5-3-2-4-6-15/h2-11,13H,12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBKAZLIMINHAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(4-bromo-3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Introduction of the benzyl group: This step often involves a benzylation reaction, where a benzyl halide reacts with the dihydropyridine intermediate.

Carboxamide formation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and may involve the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(4-bromo-3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzyl-N-(4-bromo-3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-bromo-3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

- 1-benzyl-N-(4-bromo-3-methylphenyl)pyrrolidin-3-amine

- 1-benzyl-N-(4-bromo-3-methylphenyl)-4-piperidinamine

- 1-benzyl-N-(4-bromo-3-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Uniqueness

1-benzyl-N-(4-bromo-3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific dihydropyridine ring structure combined with the benzyl and bromomethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Biological Activity

1-benzyl-N-(4-bromo-3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridine core, which is known for its diverse biological activities. The presence of a benzyl group and a bromo-substituted phenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Proinflammatory Cytokines : Compounds with similar structures have been shown to inhibit the release of proinflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses .

- NF-κB Pathway Modulation : These compounds may also affect the NF-κB signaling pathway, which plays a significant role in regulating immune responses .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound can be attributed to its ability to modulate inflammatory pathways. In vitro studies have demonstrated that derivatives of similar compounds significantly reduce inflammation markers in cell lines exposed to lipopolysaccharides (LPS) .

Case Studies

- Acute Lung Injury (ALI) Model :

- Sepsis Treatment :

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic routes for 1-benzyl-N-(4-bromo-3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1: Condensation of a substituted pyridine precursor (e.g., 6-oxo-1,6-dihydropyridine-3-carboxylic acid) with 4-bromo-3-methylaniline under coupling agents like EDCI/HOBt to form the carboxamide moiety.

- Step 2: Benzylation using benzyl bromide or a substituted benzyl halide under basic conditions (e.g., K₂CO₃ in DMF) .

Optimization Tips: - Control reaction temperature (e.g., 60–80°C for amide coupling) to minimize side reactions.

- Use chromatographic purification (silica gel or HPLC) to isolate the product, especially if by-products like unreacted aniline or benzyl halide persist .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the benzyl group (δ 4.8–5.2 ppm for CH₂), the 4-bromo-3-methylphenyl moiety (δ 7.2–7.6 ppm for aromatic protons), and the dihydropyridine ring (δ 6.0–6.5 ppm for olefinic protons) .

- X-ray Diffraction (XRD): For crystallographic validation, triclinic or monoclinic systems are common. Example parameters from analogs: a = 7.147 Å, b = 12.501 Å, c = 13.094 Å, α = 118.5°, β = 99.0°, γ = 93.1° (similar to dihydropyridine derivatives) .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from variations in assay conditions or target selectivity. Strategies include:

- Dose-Response Reproducibility: Validate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell-based assays) .

- Structural Confirmation: Ensure batch-to-batch purity (>95% by HPLC) to rule out impurities affecting activity .

- Target Profiling: Use computational docking (e.g., AutoDock Vina) to compare binding affinities with structurally related compounds, such as N-(4-carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide, which shares a similar dihydropyridine scaffold .

Q. What strategies are recommended for optimizing the compound's solubility and bioavailability in preclinical studies?

Methodological Answer:

- Salt Formation: Explore hydrochloride or sodium salts to enhance aqueous solubility.

- Prodrug Design: Introduce ester groups (e.g., ethyl or methyl esters) at the carboxamide position, as seen in ethyl 4-[benzyl(methyl)amino]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, to improve membrane permeability .

- Co-Solvent Systems: Use DMSO/PEG 400 mixtures (≤10% v/v) for in vivo administration without precipitation .

Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?

Methodological Answer:

- Analog Synthesis: Replace the 4-bromo-3-methylphenyl group with electron-withdrawing (e.g., 4-CF₃) or electron-donating (e.g., 4-OCH₃) substituents to assess electronic effects on activity .

- Biological Testing: Compare inhibition of kinases (e.g., MAPK or EGFR) across analogs. For example, fluorobenzyl-substituted analogs (e.g., 3-fluorobenzyl derivatives) showed enhanced activity in dihydropyridazines .

- Data Analysis: Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity trends .

Q. What computational methods are suitable for predicting the compound's interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD): Simulate binding stability in ATP-binding pockets (e.g., 50 ns simulations with AMBER or GROMACS) .

- Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors at the 6-oxo position) using tools like Schrödinger’s Phase .

- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP ≈ 3.2) and cytochrome P450 interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%) for this compound?

Methodological Answer:

- Reaction Monitoring: Use TLC or LC-MS to track intermediate formation and optimize stoichiometry (e.g., excess benzyl halide to drive benzylation) .

- By-Product Identification: Characterize side products via HRMS; for example, over-benzylation or hydrolysis products may reduce yields .

- Scale-Dependent Effects: Test yields at micro (50 mg) vs. macro (5 g) scales, as mixing efficiency or heat dissipation varies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.